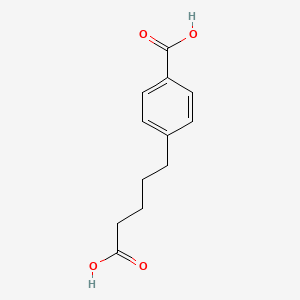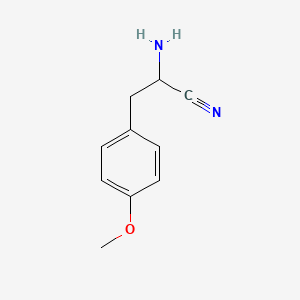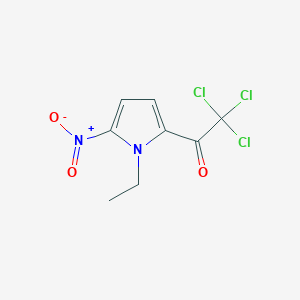
Acetylknightinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylknightinol is a chemical compound with the molecular formula C19H25NO4 and a molecular weight of 331.41 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylknightinol can be synthesized through several routes. One common method involves the acetylation of knightinol, a precursor compound, using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature, and yields this compound as a white crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Acetylknightinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Acetylknightinol is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its unique structure allows for the formation of various derivatives through functional group modifications.
Biology
In biological research, this compound is studied for its role in histone acetylation, which is crucial for gene expression regulation. It acts as a modulator of histone acetyltransferase and deacetylase enzymes, influencing chromatin structure and gene transcription.
Medicine
This compound has potential therapeutic applications in cancer research. Its ability to modulate gene expression makes it a candidate for developing drugs targeting epigenetic mechanisms involved in cancer progression.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as bio-nanofiber composites, which have applications in optoelectronics and other high-tech fields.
Mechanism of Action
Acetylknightinol exerts its effects primarily through the acetylation of lysine residues on histone proteins. This modification alters the interaction between histones and DNA, leading to changes in chromatin structure and gene expression. The compound targets histone acetyltransferases and deacetylases, enzymes that regulate the addition and removal of acetyl groups on histones.
Comparison with Similar Compounds
Similar Compounds
Knightinol: The precursor to acetylknightinol, lacking the acetyl group.
Acetylsalicylic Acid: Another acetylated compound with different biological activities.
Acetylcarnitine: A compound involved in energy metabolism with acetylation similar to this compound.
Uniqueness
This compound is unique due to its specific role in histone acetylation and gene expression regulation. Unlike other acetylated compounds, it has a distinct structure that allows it to interact with histone-modifying enzymes, making it valuable for epigenetic research and potential therapeutic applications.
Properties
IUPAC Name |
[2-[acetyloxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-12(21)23-17-11-15-9-10-16(20(15)3)18(17)19(24-13(2)22)14-7-5-4-6-8-14/h4-8,15-19H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREZYWBVKYGIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)OC(=O)C)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)




![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)








